![molecular formula C18H25FO3 B14184704 3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid CAS No. 923971-76-0](/img/structure/B14184704.png)
3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group at the third position and an undec-10-en-1-yloxy group at the fourth position of the benzoic acid core
Méthodes De Préparation
The synthesis of 3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzoic acid and undec-10-en-1-ol.
Esterification: The undec-10-en-1-ol is reacted with 3-fluorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol to form methoxy derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts and bases like palladium on carbon (Pd/C) and sodium hydroxide (NaOH).
Applications De Recherche Scientifique
3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of specialty chemicals, polymers, and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, while the undec-10-en-1-yloxy group provides hydrophobic interactions. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid can be compared with other similar compounds, such as:
4-Fluoro-3-phenoxybenzoic acid: Similar in structure but with a phenoxy group instead of an undec-10-en-1-yloxy group.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group, which significantly alters its chemical and physical properties.
4-(Undec-10-en-1-yloxy)benzoic acid: Lacks the fluoro group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a fluoro group and an undec-10-en-1-yloxy group, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
923971-76-0 |
|---|---|
Formule moléculaire |
C18H25FO3 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
3-fluoro-4-undec-10-enoxybenzoic acid |
InChI |
InChI=1S/C18H25FO3/c1-2-3-4-5-6-7-8-9-10-13-22-17-12-11-15(18(20)21)14-16(17)19/h2,11-12,14H,1,3-10,13H2,(H,20,21) |
Clé InChI |
OKXJWYWXXOERGS-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


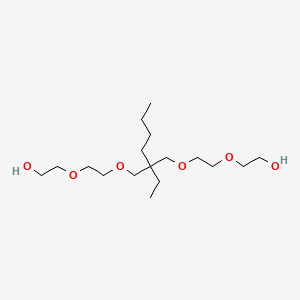
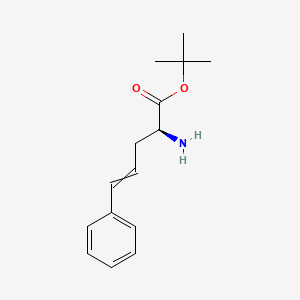
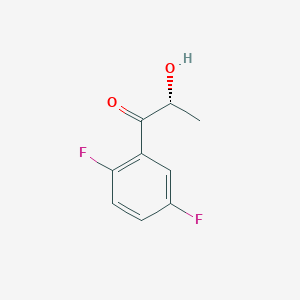
![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)
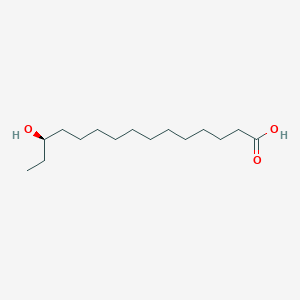

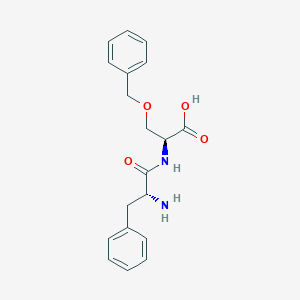
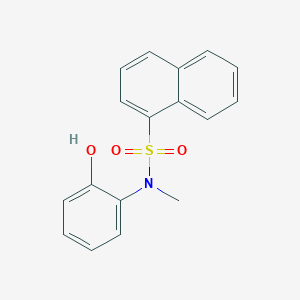
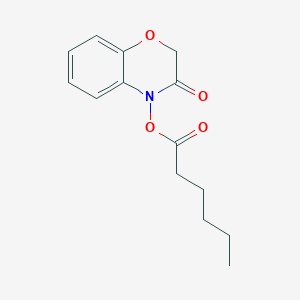
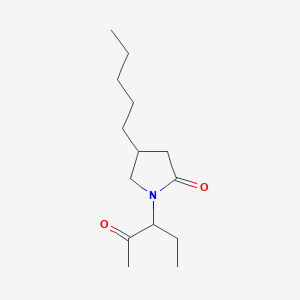
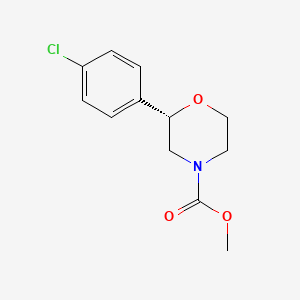
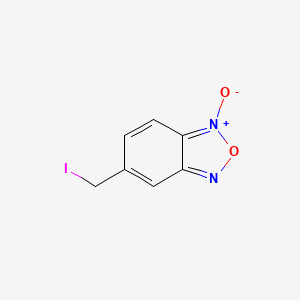
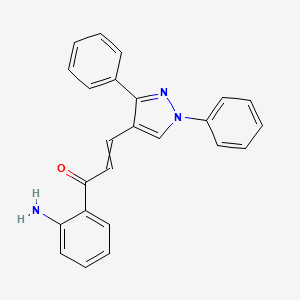
![Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184703.png)
